{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine, also known as a bicyclic amine compound, is part of the bicyclo[1.1.1]pentane family, which has gained attention in medicinal chemistry due to its unique structural properties and potential applications in drug development. The compound features a tert-butyl group attached to a bicyclic framework, enhancing its lipophilicity and metabolic stability compared to traditional aromatic compounds.
This compound falls under the category of aliphatic amines, specifically secondary amines due to the presence of a nitrogen atom bonded to two carbon-containing groups. It is also classified as a bicyclic compound due to its unique bicyclo[1.1.1] structure.
Methods
The synthesis of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine can be achieved through several synthetic routes:
The reactions typically require specific catalysts and conditions (e.g., temperature control, solvent choice) to ensure high yields and purity of the final product.
Structure
The molecular structure of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine features a bicyclic framework with a tert-butyl substituent at one carbon atom and a methanamine group at another position within the bicyclic system.
Reactions
The compound can undergo various chemical reactions typical for amines, including:
The reactivity of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine is influenced by the steric hindrance provided by the tert-butyl group, which may affect reaction rates and pathways.
Process
In drug development contexts, {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine acts as a bioisostere for phenolic compounds, potentially interacting with biological targets through mechanisms similar to those of traditional aromatic compounds but with improved pharmacokinetic properties.
Studies indicate that substituting phenolic structures with bicyclo[1.1.1]pentane derivatives can lead to enhanced solubility and metabolic stability, making them favorable candidates in medicinal chemistry .
Physical Properties
Chemical Properties
Characterization methods such as NMR spectroscopy provide insight into the molecular environment surrounding the nitrogen atom and confirm the presence of functional groups through chemical shift analysis.
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine finds applications primarily in:
The ongoing research into bicyclo[1.1.1]pentane derivatives continues to highlight their significance in modern medicinal chemistry, particularly as alternatives to traditional aromatic systems in drug design .
Bridge functionalization of BCP cores, particularly at the strained bridgehead position, represents a fundamental strategy for introducing structural diversity, including amine functionalities critical to bioactive molecules like {3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine. Traditional lithiation of BCP halides (e.g., 1-iodo-BCP derivatives) enables direct C–C bond formation but faces challenges due to the high strain energy and propensity for ring opening. The development of iodobicyclo[1.1.1]pentylmethyl thianthrenium (IBM-TT⁺) reagents has revolutionized this approach by providing a stable, bifunctional platform for sequential modification [1].
IBM-TT⁺ leverages electrostatic interactions to overcome the steric hindrance of neopentyl-like BCP methylene sites. The cationic thianthrenium group facilitates chemoselective nucleophilic substitutions (e.g., with amines, alkoxides, or thiols) under mild conditions, while the retained BCP iodide serves as a handle for subsequent metal-halogen exchange. For tertiary alkyl substitutions like the tert-butyl group, lithiation of BCP iodides followed by addition to carbonyl electrophiles (e.g., acetone) yields tertiary alcohols, which can be further transformed into 3-tert-butyl-BCP derivatives. Computational studies confirm that the electron-deficient thianthrenium site lowers the transition-state energy for SN2 reactions at the methylene position, enabling amine installation to form protected precursors of {3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine [1].
Table 1: Functionalization of IBM-TT⁺ for BCP Methylene Amines
Nucleophile | Product | Yield (%) | Next Step (Iodide Utilization) |
---|---|---|---|
Benzylamine | BCP-CH2NHBn | 92 | Negishi coupling → 3-aryl-BCP |
Sodium Azide | BCP-CH2N3 | 88 | Reduction → BCP-CH2NH2 |
tert-Butyl Li | BCP-CH2-t-Bu | 78 | N/A (direct 3-tert-butyl formation) |
The stability of IBM-TT⁺ (6+ months at ambient conditions) and scalability (>15 mmol) make it ideal for preparing sterically hindered BCP amines without handling volatile [1.1.1]propellane directly [1].
Synthesizing 1,2,3-trisubstituted BCPs—such as those featuring bridgehead halides, methylene amines, and tertiary alkyl groups—requires strategies that concurrently address multiple functionalization points. Metallaphotoredox cascades have emerged as powerful tools for constructing such complex scaffolds. The visible light-triggered cascade atom transfer radical addition (CATRA) reaction exemplifies this approach, enabling a one-step, three-component coupling of [1.1.1]propellane, alkyl iodides, and alkenes [5].
For 3-tert-butyl-BCP derivatives, the CATRA protocol employs tert-butyl iodide and amine-containing alkenes (e.g., allylamine derivatives). Irradiation with blue light in the presence of a copper(II) bromide catalyst and a silane reductant generates tert-butyl radicals, which add to [1.1.1]propellane. The resultant bridgehead BCP radical then couples with the alkene, installing the amine-terminated sidechain. This method bypasses stoichiometric organometallic reagents and operates under air-tolerant conditions, accommodating sensitive functional groups like unprotected amines [5].
Table 2: Three-Component Synthesis of 1,2,3-Trifunctionalized BCPs
Alkyl Iodide | Alkene Partner | BCP Product | Yield (%) |
---|---|---|---|
tert-Butyl I | CH2=CHCH2NHPht | 3-t-Bu-BCP-CH2CH2NHPht | 72 |
Cyclohexyl I | CH2=CHCO2Et | 3-CyHex-BCP-CH2CH2CO2Et | 68 |
4-Iodoanisole | CH2=CHCH2N3 | 3-(4-OMePh)-BCP-CH2CH2N3 | 65 |
Late-stage applications include synthesizing BCP analogues of indobufen and butetamate, demonstrating compatibility with drug-like molecules. The retained iodide at the bridgehead position allows further diversification via cross-coupling, providing a route to {3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine from azide intermediates [5].
Introducing chirality at the BCP core is essential for mimicking chiral benzylic environments in drug candidates. Dirhodium-catalyzed cyclopropenation followed by photoinduced triplet energy transfer (Triplet EnT) provides enantioselective access to 2-substituted BCPs with defined stereochemistry—key precursors for chiral amines like {3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine [6].
The sequence begins with dirhodium(II)-catalyzed cyclopropenation of alkynes with diazo compounds, forming bicyclo[1.1.0]butanes (BCBs) with high diastereoselectivity. Subsequent Triplet EnT photocatalysis (e.g., with 4CzIPN) generates a triplet carbene from a second diazo reagent, which adds radical-wise to the strained central C–C bond of the BCB. Computational analysis reveals that phenyl-stabilized radical intermediates are crucial for stereocontrol during BCP ring formation. For tert-butyl-bearing chiral amines, the diazo reagent tert-butyl diazoacetate can be employed, yielding 2-tert-butyl-BCP carboxylates. Reduction and Curtius rearrangement then afford the amine [6].
Notably, the one-pot protocol combines cyclopropenation and carbene addition steps, minimizing handling of reactive intermediates. Diastereoselectivities >20:1 are achieved using chiral dirhodium catalysts (e.g., Rh2(R-TPTTL)4), enabling asymmetric synthesis of 2-substituted BCPs. The rigid BCP core effectively transmits stereochemical information, allowing downstream functionalization while retaining chirality [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1